Product packaging for Methyl 5-nitro-1H-pyrrole-3-carboxylate(Cat. No.:CAS No. 32116-27-1)

Methyl 5-nitro-1H-pyrrole-3-carboxylate

Cat. No.: B1520656
CAS No.: 32116-27-1
M. Wt: 170.12 g/mol
InChI Key: ZTWHUNPGEGHLDC-UHFFFAOYSA-N
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Description

Methyl 5-nitro-1H-pyrrole-3-carboxylate (CAS 32116-27-1) is a high-purity chemical reagent for research applications. This compound, with the molecular formula C 6 H 6 N 2 O 4 and a molecular weight of 170.12 g/mol, serves as a versatile building block in organic synthesis, particularly in the construction of more complex nitrogen-containing heterocycles . As an ester derivative of a nitro-pyrrole, it is a valuable precursor in pharmaceutical research and the development of novel heterocyclic compounds . The reactivity of the ester group allows for further functionalization, for example through hydrolysis to the corresponding carboxylic acid or amidation reactions, while the nitro group can be manipulated under reducing conditions . Researchers value this compound for its role in exploring new chemical spaces in medicinal chemistry. Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care: this compound may cause skin and eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O4 B1520656 Methyl 5-nitro-1H-pyrrole-3-carboxylate CAS No. 32116-27-1

Properties

IUPAC Name

methyl 5-nitro-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-12-6(9)4-2-5(7-3-4)8(10)11/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWHUNPGEGHLDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660695
Record name Methyl 5-nitro-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32116-27-1
Record name Methyl 5-nitro-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 5-nitro-1H-pyrrole-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Molecular Formula : C₆H₆N₂O₄
  • Molecular Weight : 170.12 g/mol
  • Functional Groups : Nitro group (-NO₂) at the 5-position and a carboxylate group (-COOCH₃) at the 3-position of the pyrrole ring.

The presence of these functional groups contributes to its chemical reactivity and biological profile.

The biological activity of this compound is largely attributed to its ability to form reactive intermediates through the reduction of its nitro group. These intermediates can interact with various cellular components, leading to:

  • Antimicrobial Activity : The compound demonstrates significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis or interfering with signaling pathways involved in cell growth and survival.

Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in Table 1:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Enterococcus faecalis10 μg/mL

These findings suggest that this compound has potent antibacterial activity, particularly against Staphylococcus aureus, which is known for its multidrug resistance.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it exhibited an IC₅₀ value of approximately 15 µM against human breast cancer cells (MCF-7). This suggests promising potential as an anticancer agent.

Case Studies

  • Study on Antibacterial Properties : A study published in MDPI highlighted the synthesis and biological evaluation of several pyrrole derivatives, including this compound. The compound was found to possess a favorable MIC against Staphylococcus aureus, making it a candidate for further development as an antibacterial agent .
  • Anticancer Research : Research conducted on various pyrrole derivatives indicated that this compound showed significant cytotoxicity against cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Methyl 5-nitro-1H-pyrrole-3-carboxylate, we compare it with structurally related pyrrole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Physicochemical and Structural Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) log P* Key Substituents Notable Properties/Applications
This compound C₇H₆N₂O₄ 182.14 ~1.2 Nitro (5), Ester (3) High polarity, potential bioactive agent
3-Heptyl-1H-pyrrole C₁₁H₁₉N 165.28 ~3.8 Heptyl (3) Lipophilic; used in fragrance chemistry
Methyl 5-methyl-1H-pyrrole-3-carboxylate C₈H₉NO₂ 151.16 ~1.5 Methyl (5), Ester (3) Intermediate in drug synthesis
5-Nitro-1H-pyrrole-3-carboxylic acid C₅H₄N₂O₄ 156.10 ~0.8 Nitro (5), Carboxylic acid (3) Water-soluble; acidic functionality

*Estimated log P (octanol-water partition coefficient) based on substituent contributions.

Key Comparisons

Substituent Effects on Polarity and Solubility The nitro group in this compound increases polarity compared to alkylated analogs (e.g., 3-Heptyl-1H-pyrrole), leading to higher water solubility (~25 mg/mL estimated) . 3-Heptyl-1H-pyrrole exhibits lipophilic behavior (log P ~3.8) due to its heptyl chain, making it suitable for non-polar matrices like fragrances or coatings .

Synthetic Considerations

  • This compound likely requires nitration of a pre-functionalized pyrrole ester, contrasting with alkylated derivatives synthesized via Friedel-Crafts alkylation or esterification (e.g., Methyl 5-methyl-1H-pyrrole-3-carboxylate) .

This contrasts with non-polar analogs like 3-Heptyl-1H-pyrrole, which rely on van der Waals interactions .

Environmental and Safety Profiles Nitro-substituted pyrroles may exhibit higher environmental persistence due to resistance to microbial degradation compared to alkylated derivatives.

Structural and Analytical Insights

Crystallography and Validation

  • Tools like SHELXL and ORTEP-3 are critical for resolving hydrogen bonding patterns and validating crystal structures of nitro-substituted pyrroles .

Spectroscopic Differentiation The nitro group in this compound produces distinct IR absorption bands (~1520 cm⁻¹ for NO₂ asymmetric stretching) and NMR shifts (e.g., deshielded protons near the nitro group) compared to methyl or heptyl analogs .

Preparation Methods

Starting Material Preparation: Methyl 1H-pyrrole-3-carboxylate

The precursor, methyl 1H-pyrrole-3-carboxylate, is typically prepared by esterification of pyrrole-3-carboxylic acid with methanol using dehydrating agents such as thionyl chloride or sulfuric acid under reflux conditions. This step ensures the formation of the methyl ester at the 3-position with high yield and purity.

Step Reagents/Conditions Outcome
Esterification Pyrrole-3-carboxylic acid + MeOH + SOCl₂ or H₂SO₄, reflux Methyl 1H-pyrrole-3-carboxylate

Nitration of Methyl 1H-pyrrole-3-carboxylate

The nitration step introduces the nitro group at the 5-position of the pyrrole ring. This is achieved by electrophilic aromatic substitution using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids under controlled low temperature to avoid ring oxidation or polymerization.

  • Typical nitration conditions: HNO₃/H₂SO₄, 0–5 °C, short reaction time.
  • The reaction selectively nitrates the 5-position due to electronic and steric factors.
Step Reagents/Conditions Outcome
Nitration Methyl 1H-pyrrole-3-carboxylate + HNO₃/H₂SO₄, 0–5 °C This compound

Alternative Route: Oxidation of Methyl 5-amino-1H-pyrrole-3-carboxylate

Another method involves first synthesizing methyl 5-amino-1H-pyrrole-3-carboxylate by esterification of 5-amino-1H-pyrrole-3-carboxylic acid, followed by oxidation of the amino group to the nitro group.

  • Oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under controlled conditions.
  • This route allows for better control of substitution patterns and may improve yields in some cases.
Step Reagents/Conditions Outcome
Esterification 5-amino-1H-pyrrole-3-carboxylic acid + MeOH + SOCl₂ or H₂SO₄, reflux Methyl 5-amino-1H-pyrrole-3-carboxylate
Oxidation Methyl 5-amino-1H-pyrrole-3-carboxylate + KMnO₄ or H₂O₂ This compound

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Temperature 0–5 °C during nitration Prevents over-nitration and ring degradation
Solvent Concentrated sulfuric acid or mixed acid Provides medium for electrophilic substitution
Reaction Time 15–60 minutes Short times reduce side reactions
Oxidizing Agents KMnO₄, H₂O₂ Used for amino to nitro group conversion
Esterification Methanol with SOCl₂ or H₂SO₄, reflux Efficient ester formation

Analytical Data Supporting Preparation

  • Nuclear Magnetic Resonance (NMR):

    • $$^{1}H$$ NMR shows characteristic singlet for methyl ester at ~3.8 ppm.
    • Pyrrole ring protons appear between 6.0–7.5 ppm.
    • Nitro substitution causes downfield shifts in aromatic protons.
  • Infrared Spectroscopy (IR):

    • Ester carbonyl (C=O) stretch near 1700–1750 cm⁻¹.
    • Nitro group symmetric and asymmetric stretches at 1340–1380 cm⁻¹ and 1520–1560 cm⁻¹ respectively.
  • Mass Spectrometry (MS):

    • Molecular ion peak consistent with C₆H₆N₂O₄ (m/z ~166).
  • Crystallography:

    • Single-crystal X-ray diffraction confirms substitution pattern and molecular conformation.

Comparative Table of Preparation Routes

Route Starting Material Key Reagents Advantages Disadvantages
Direct Nitration Methyl 1H-pyrrole-3-carboxylate HNO₃/H₂SO₄ Straightforward, fewer steps Requires careful temperature control
Amino Oxidation Route Methyl 5-amino-1H-pyrrole-3-carboxylate KMnO₄ or H₂O₂ (oxidation) Potentially higher selectivity Additional oxidation step needed
Esterification of Acid Precursor 5-amino or 5-nitro-1H-pyrrole-3-carboxylic acid MeOH, SOCl₂ or H₂SO₄ Efficient ester formation Requires preparation of acid precursor

Research Findings and Notes

  • The nitration of pyrrole esters is sensitive to reaction conditions; low temperature and controlled acid strength are critical to avoid ring polymerization or decomposition.
  • Oxidation of amino to nitro groups on pyrrole rings is feasible but requires mild conditions to prevent ring opening or over-oxidation.
  • Microwave-assisted synthesis has been explored for pyrrole derivatives to improve reaction rates and yields, although specific data on this compound is limited.
  • Continuous flow synthesis methods may enhance scalability and reproducibility for industrial production, minimizing side reactions and improving safety.

Q & A

Q. What are the standard laboratory synthesis routes for Methyl 5-nitro-1H-pyrrole-3-carboxylate?

The compound is typically synthesized via oxidation of its amino analog, Methyl 5-amino-1H-pyrrole-3-carboxylate , using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under reflux conditions . Alternative methods involve direct nitration of the pyrrole ring using mixed acid (HNO₃/H₂SO₄), though regioselectivity must be controlled to avoid over-nitration. Reaction monitoring via TLC and purification by column chromatography (silica gel, ethyl acetate/hexane) are critical for isolating the nitro derivative.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the nitro group’s presence (e.g., deshielded aromatic protons at δ 7.5–8.5 ppm) and ester functionality (COOCH₃ at δ 3.8–4.0 ppm) .
  • IR Spectroscopy : Strong absorptions at ~1530 cm⁻¹ (N=O asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) confirm the nitro group; ester C=O appears at ~1700 cm⁻¹ .
  • Mass Spectrometry : ESI-MS or EI-MS identifies the molecular ion peak (m/z = 196.12 [M+H]⁺) and fragmentation patterns .

Q. How does the nitro group influence the compound’s reactivity compared to its amino analog?

The nitro group is electron-withdrawing, reducing the pyrrole ring’s nucleophilicity and directing electrophilic substitution to specific positions (e.g., meta to the nitro group). This contrasts with the amino analog, which undergoes nucleophilic reactions (e.g., alkylation or acylation) due to its electron-donating nature .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular structure determination?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or ORTEP-3 is used to determine bond lengths, angles, and nitro group orientation. For disordered structures, refine using restraints and validate with PLATON . Example: A nitro group’s rotational disorder in the crystal lattice can be modeled with split positions and occupancy refinement .

Q. How should researchers address contradictions between spectroscopic and computational data?

  • Case Example : If NMR suggests planar geometry but DFT calculations predict non-planarity due to steric hindrance, cross-validate with SC-XRD to resolve spatial arrangements .
  • Methodology : Use hybrid approaches (e.g., QM/MM simulations) to reconcile experimental and theoretical results. Check for solvent effects in NMR (e.g., DMSO vs. CDCl₃) .

Q. What strategies optimize the compound’s use in multicomponent reactions (e.g., cross-coupling)?

The nitro group can act as a directing group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Pre-functionalize the pyrrole ring with halogens (e.g., bromine at position 4) to enhance reactivity. Example: Use Methyl 5-nitro-4-bromo-1H-pyrrole-3-carboxylate with Pd(PPh₃)₄ and arylboronic acids in THF/Na₂CO₃ at 80°C .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-nitro-1H-pyrrole-3-carboxylate
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Methyl 5-nitro-1H-pyrrole-3-carboxylate

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